

discovery and synthesis of GPR132 antagonist 1

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Compound of Interest

Compound Name: GPR132 antagonist 1

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An In-depth Technical Guide on the Discovery and Synthesis of GPR132 Antagonist 1

This guide provides a detailed overview of the discovery, synthesis, and characterization of **GPR132 antagonist 1**, a molecule of interest for researchers in drug development. The information is tailored for professionals in the fields of pharmacology, medicinal chemistry, and biomedical research.

Introduction to GPR132

G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing G protein-coupled receptor (GPCR) subfamily.[1] It is involved in a variety of physiological and pathological processes, including immune cell trafficking, inflammation, cancer metastasis, and metabolic diseases.[2][3][4][5][6][7] GPR132 is activated by various ligands, including lactate and lipid metabolites such as 9-hydroxyoctadecadienoic acid (9-HODE).[5][8][9] Upon activation, GPR132 can couple to different G protein signaling pathways, including G alpha(q) and Gi, leading to the modulation of downstream effectors like cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPKs).[2][3][8][10]

Discovery of GPR132 Antagonist 1

GPR132 antagonist **1**, also identified as GPR132-B-160 or Compound 25, was developed as a potent antagonist of the GPR132 receptor.[11] While the specific high-throughput screening cascade for its discovery is not publicly detailed, the general workflow for identifying such a compound typically involves screening a large chemical library for molecules that can modulate GPR132 activity.

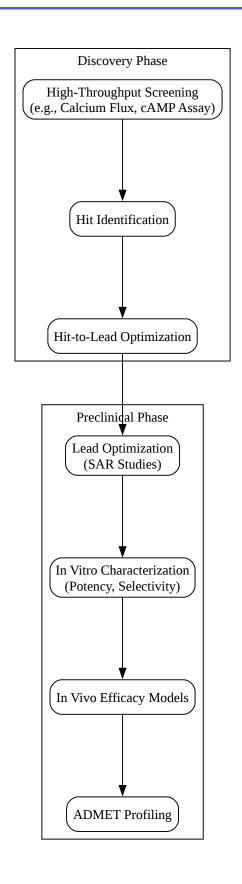


A similar discovery process for another GPR132 antagonist, NOX-6-18, involved functional screening and rational drug design, which was guided by the cryo-electron microscopy structures of GPR132.[3][12] This highlights a common strategy in modern drug discovery for GPCRs.

General Experimental Workflow for Antagonist Discovery

The following diagram illustrates a typical workflow for the discovery and validation of a GPCR antagonist.





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Caption: A generalized workflow for GPCR antagonist discovery.



Synthesis of GPR132 Antagonist 1

The detailed synthesis protocol for **GPR132 antagonist 1** is described in the Chinese patent CN116903563A.[11] As the specifics of the synthesis are proprietary, researchers are directed to this patent for the complete methodology.

In Vitro and In Vivo Characterization

GPR132 antagonist 1 has been characterized through various in vitro and in vivo assays to determine its potency and biological activity.

Quantitative Data

The following table summarizes the key quantitative data for **GPR132 antagonist 1**.[11]

Parameter	Value	Assay Type
EC50 (GPR132)	0.075 μΜ	GPR132 Activity Assay
EC50 (Insulin Secretion)	0.7 μΜ	Insulin Secretion Assay

Experimental Protocols

In Vivo Formulation Protocol[11]

For in vivo studies, **GPR132 antagonist 1** can be formulated as follows:

- Protocol 1:
 - Prepare a stock solution of the compound in DMSO.
 - Add the solvents in the following order, ensuring complete mixing after each addition:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80



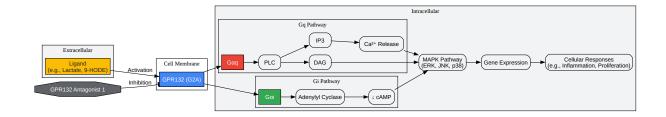
- 45% Saline
- The final solution should be clear, with a solubility of ≥ 2.5 mg/mL (6.96 mM).
- Protocol 2:
 - Prepare a stock solution of the compound in DMSO.
 - Add the solvents in the following order:
 - 10% DMSO
 - 90% Corn Oil
 - The final solution should be clear, with a solubility of \ge 2.5 mg/mL (6.96 mM).

Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.

GPR132 Signaling Pathways

Understanding the signaling pathways of GPR132 is crucial for elucidating the mechanism of action of its antagonists.





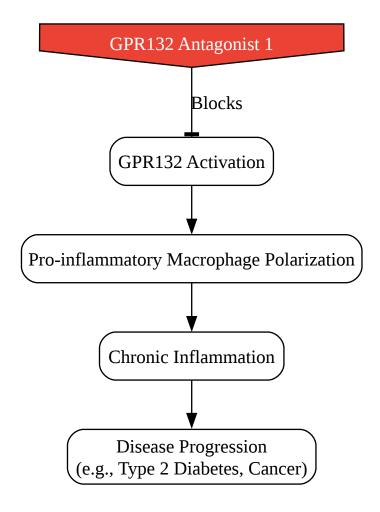
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Caption: GPR132 signaling pathways and the point of inhibition.

Therapeutic Rationale

The development of GPR132 antagonists is based on the role of this receptor in various diseases. By blocking GPR132 signaling, these antagonists have the potential to modulate disease-related processes.





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Caption: Therapeutic rationale for GPR132 antagonism.

Conclusion

GPR132 antagonist 1 is a valuable research tool for investigating the physiological and pathological roles of GPR132. The data and protocols presented in this guide provide a foundation for further studies into the therapeutic potential of targeting this receptor. Future research should focus on detailed structure-activity relationship (SAR) studies and comprehensive in vivo efficacy and safety profiling.

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